
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is an organic compound characterized by a nitro group, a phenyl group, and a pyridin-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol typically involves the condensation of 4-nitropyridine-2-amine with benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions within biological systems, while the phenyl and pyridin-1-ol moieties may facilitate binding to target proteins.
Comparison with Similar Compounds
4-Nitro-2-(phenylimino)pyridine: Lacks the hydroxyl group present in (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol.
2-(Phenylimino)pyridin-1-ol: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
4-Nitro-2-(phenylamino)pyridine: Contains an amino group instead of the imino group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylimino group attached to a pyridin-1-ol structure. This combination of functional groups imparts distinct chemical properties and potential for diverse applications in various fields.
Properties
CAS No. |
75291-49-5 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-hydroxy-4-nitro-N-phenylpyridin-2-imine |
InChI |
InChI=1S/C11H9N3O3/c15-13-7-6-10(14(16)17)8-11(13)12-9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
HHYDXEINUGEYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=C(C=CN2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


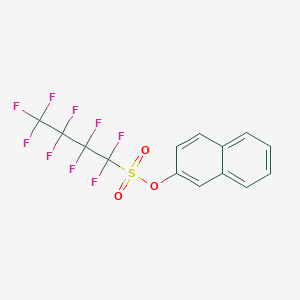


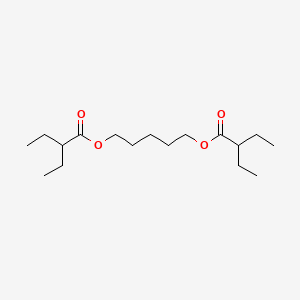
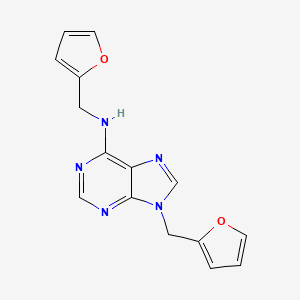
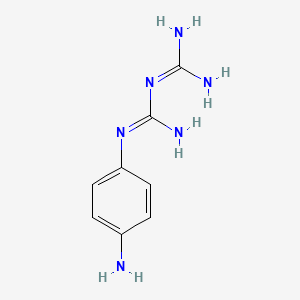

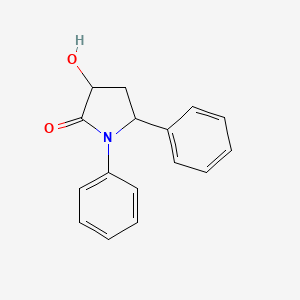
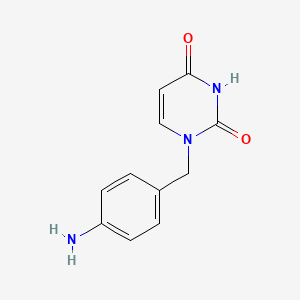
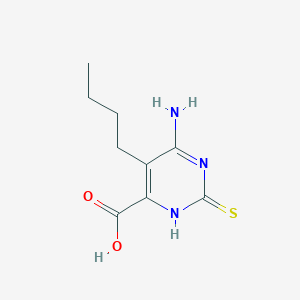
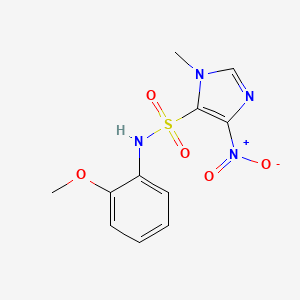
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
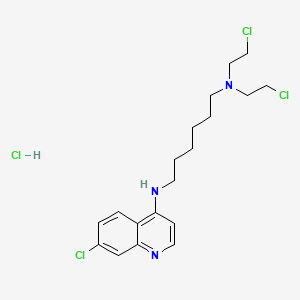
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
